molecular formula C15H17N3O3 B2919511 Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034226-01-0

Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2919511
CAS RN: 2034226-01-0
M. Wt: 287.319
InChI Key: JSJOBOQUNQJZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.


Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1H- and 13C- NMR) .


Chemical Reactions Analysis

This compound is part of a new series of pyridazin-3-one derivatives that were designed, synthesized, and evaluated for their preclinical antidepressant effect on Swiss mice . Among the series, compounds 6c, 6d, and 6f exhibited significant activity profile in the forced swimming test .

Scientific Research Applications

Catalytic Reactions and Synthesis

In(OTf)3-Catalyzed Tandem Reactions

Furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times, and the product structures have been confirmed through nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Pharmacological Potential

Antipsychotic Candidates

Novel conformationally restricted butyrophenones, including furan derivatives, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds show affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Specifically, compounds with a benzoylpiperidine moiety and a benzisoxazolyl fragment have been identified as selective for 5-HT2A receptors, suggesting their potential effectiveness as neuroleptic drugs (E. Raviña et al., 2000).

Corrosion Inhibition

Mild Steel Corrosion Prevention

A study on 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for the prevention of corrosion on mild steel in an acidic medium has demonstrated that this novel organic compound exhibits better inhibition efficiency on mild steel corrosion, especially in 1 N HCl at different temperatures. Electrochemical studies confirm the inhibitor as a mixed type in the acidic medium, with SEM analysis revealing an effective protective layer on the mild steel surface (P. Singaravelu & N. Bhadusha, 2022).

properties

IUPAC Name

furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-6-7-14(17-16-11)21-12-4-2-8-18(10-12)15(19)13-5-3-9-20-13/h3,5-7,9,12H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJOBOQUNQJZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.